

Application Notes and Protocols for Analytical Method Development of Tofacitinib Intermediates

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Compound of Interest

Compound Name: 1-benzyl-N,4-dimethylpiperidin-3-amine

Cat. No.: B104929

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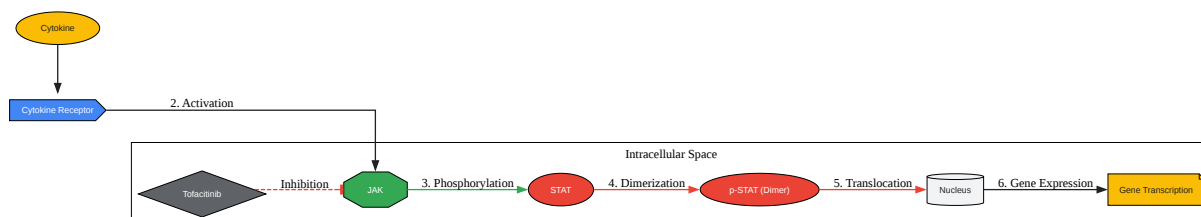
For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor, approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] The synthesis of this complex molecule involves several key intermediates. Robust analytical methods are crucial for ensuring the quality, purity, and consistency of these intermediates, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the development and validation of analytical methods for critical Tofacitinib intermediates.

Tofacitinib modulates the signaling pathway of cytokines by inhibiting Janus kinases (JAKs), thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This interference with the JAK-STAT signaling pathway is central to its therapeutic effect.

Signaling Pathway of Tofacitinib's Mechanism of Action



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Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Tofacitinib Synthesis and Key Intermediates Workflow

The synthesis of Tofacitinib is a multi-step process involving several key intermediates. Monitoring the purity and identity of these intermediates at each stage is critical for a successful and reproducible synthesis.



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References

- 1. ptmasterguide.com [ptmasterguide.com]
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